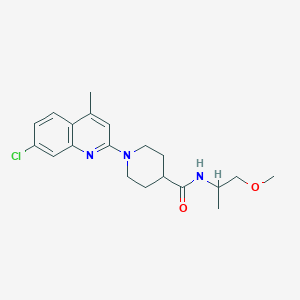![molecular formula C20H22N2O3 B4257138 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4257138.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide
Übersicht
Beschreibung
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide, also known as DMIMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMIMA is a derivative of indole, a heterocyclic organic compound that is commonly found in various plants. The unique chemical structure of DMIMA makes it a promising candidate for the development of new drugs that can target specific biological processes in the body.
Wirkmechanismus
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide is complex and involves multiple pathways and targets. One of the main targets of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide is the protein kinase C (PKC) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of PKC, leading to the induction of apoptosis in cancer cells. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide also targets other signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects on the body. In addition to its anti-cancer and neuroprotective properties, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been shown to have antioxidant and anti-inflammatory effects. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has also been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, making it a potential candidate for the treatment of mood disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its specificity and selectivity for certain signaling pathways and targets. This allows researchers to study the effects of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide on specific biological processes without affecting other pathways or targets. However, one of the limitations of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide. One area of research could focus on the development of new drug formulations that improve the solubility and bioavailability of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide. Another area of research could focus on the identification of new targets and pathways that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide can modulate. Additionally, further studies are needed to investigate the potential applications of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide in the treatment of various neurological disorders and mood disorders.
Wissenschaftliche Forschungsanwendungen
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide's ability to inhibit the growth and proliferation of cancer cells. Studies have shown that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide can induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-14(2)22-19-9-4-15(10-18(13)19)11-21-20(23)12-25-17-7-5-16(24-3)6-8-17/h4-10,22H,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDKRUONYTSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-isopropyl-N-[(3-methylpyridin-2-yl)methyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4257056.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4257058.png)
![N-(2-fluorophenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4257059.png)
![(3R)-1-({1-[(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B4257064.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4257079.png)
![6-chloro-2-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B4257082.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4257087.png)
![N-(4-fluorobenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4257093.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-2-pyridinamine](/img/structure/B4257100.png)

![({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-pyrrolidinyl}methyl)amine dihydrochloride](/img/structure/B4257113.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4257125.png)
![2-methyl-8-[3-(1-piperazinyl)propanoyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B4257132.png)
![2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B4257152.png)